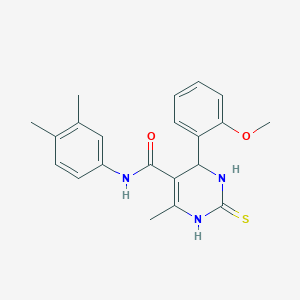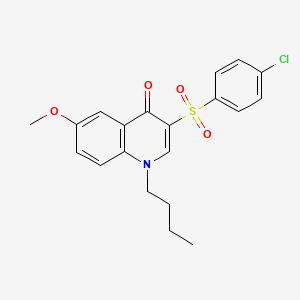
1-butyl-3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one, also known as BSQ, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BSQ belongs to the class of quinoline-based compounds and has been shown to exhibit promising biological activities.
Mechanism of Action
The exact mechanism of action of 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one is not fully understood, but studies have suggested that it may act through multiple pathways. 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one has been shown to inhibit the growth of bacterial and fungal pathogens.
Biochemical and Physiological Effects
1-butyl-3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one has been shown to exhibit a range of biochemical and physiological effects. In animal studies, 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one has been shown to reduce inflammation and pain. 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one has also been shown to inhibit the growth of cancer cells and induce cell death. In vitro studies have demonstrated that 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one has antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation of 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one. One area of interest is the development of 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one-based therapeutics for the treatment of neurodegenerative diseases. Another area of interest is the investigation of the mechanism of action of 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one, which could lead to the development of more potent and specific therapeutic agents. Additionally, further studies are needed to explore the potential of 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one as an antimicrobial agent.
Synthesis Methods
The synthesis of 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one involves a multi-step process that includes the reaction of 4-chlorobenzenesulfonyl chloride with 6-methoxy-2-methylquinoline, followed by the addition of butylamine. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane or chloroform. The final product is obtained through purification by column chromatography.
Scientific Research Applications
1-butyl-3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one has also been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-butyl-3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4S/c1-3-4-11-22-13-19(27(24,25)16-8-5-14(21)6-9-16)20(23)17-12-15(26-2)7-10-18(17)22/h5-10,12-13H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEKIWMTWRKPGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

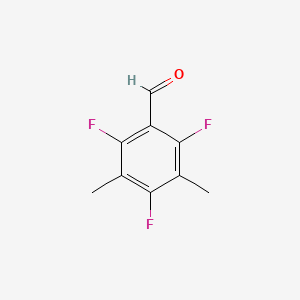
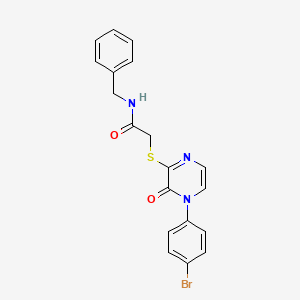

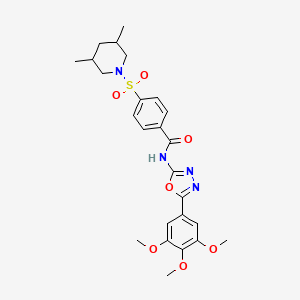

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2791455.png)
![Ethyl (3S)-3-[(2-chloroacetyl)amino]-3-phenylpropanoate](/img/structure/B2791456.png)
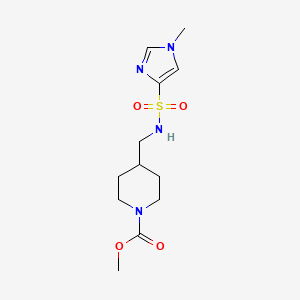
![1-Boc-4-[cis-2-aminocyclohexyl]piperazine](/img/structure/B2791461.png)
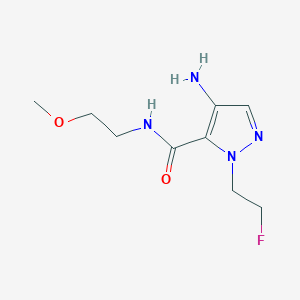
![Benzo[d]thiazol-2-yl(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2791464.png)
![(3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B2791466.png)
![3-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2791468.png)
